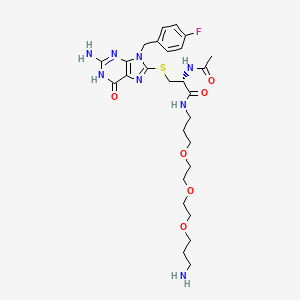

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2

Description

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 (CAS: 2241669-84-9) is a linker molecule integral to the design of AUTAC4, a first-generation Autophagy-Targeting Chimera (AUTAC) . Its structure comprises two key components:

- p-Fluorobenzylguanine (FBnG): A degradation tag that recruits ubiquitin ligases for K63-linked polyubiquitination, marking target proteins or organelles (e.g., mitochondria) for autophagic degradation .

- Cysteine-acetamide-PEG3-propylamine: A triethylene glycol (PEG3) spacer that enhances solubility and flexibility, facilitating interaction between the degradation tag and the target .

In HeLa cells, this compound induces mitochondrial degradation via selective autophagy, demonstrating its role in modulating cellular homeostasis .

Properties

Molecular Formula |

C27H39FN8O6S |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]propanamide |

InChI |

InChI=1S/C27H39FN8O6S/c1-18(37)32-21(24(38)31-9-3-11-41-13-15-42-14-12-40-10-2-8-29)17-43-27-33-22-23(34-26(30)35-25(22)39)36(27)16-19-4-6-20(28)7-5-19/h4-7,21H,2-3,8-17,29H2,1H3,(H,31,38)(H,32,37)(H3,30,34,35,39)/t21-/m0/s1 |

InChI Key |

WASXVJZZPMVOOY-NRFANRHFSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCN |

Canonical SMILES |

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCN |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cysteine-Acetamide-PEG3 Intermediate

Procedure :

- Cysteine Protection :

Acetamide Formation :

PEG3 Spacer Incorporation :

Analytical Data :

| Intermediate | Molecular Weight | Purity (HPLC) |

|---|---|---|

| Cys-Ac-PEG3 | 379.42 | >95% |

FBnG Moiety Preparation

Procedure :

- p-Fluorobenzylguanine Synthesis :

- Functionalization for Ligation :

Key Data :

Ligation and Terminal Amine Installation

Procedure :

- Aldehyde Capture Ligation :

- Terminal Amine Deprotection :

Final Product Characterization :

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 622.71 | ESI-MS |

| Purity | >98% | RP-HPLC (C18) |

| Solubility | 50 mg/mL in DMSO | UV-Vis (280 nm) |

Analytical Validation

- HPLC Conditions :

- Critical Impurities :

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 can undergo various chemical reactions, including:

Oxidation: The cysteine moiety can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of protein modifications and interactions.

Industry: Utilized in the development of novel materials and coatings

Mechanism of Action

The mechanism of action of FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 is largely dependent on its ability to interact with biological molecules through its cysteine and PEG moieties. The cysteine-acetamide group can form covalent bonds with thiol groups in proteins, while the PEG chain can improve the solubility and biocompatibility of the compound. These interactions can modulate the activity of target proteins and pathways, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AUTAC Family Members

AUTAC2 (TSPO ligand-3)

- Structure : Combines FBnG with an FKBP synthetic ligand (SLF) instead of phenylindole .

- Function : Targets FKBP12 protein for degradation, achieving >90% silencing efficiency in HeLa cells .

- Key Difference : Unlike AUTAC4, AUTAC2 lacks mitochondrial targeting and focuses on cytosolic protein degradation .

YTK-105 (HY-W489121)

PEG-Based Linkers in Drug Development

Ald-Ph-PEG4-bis-PEG4-propargyl

- Structure : Contains an 8-unit PEG chain and a cleavable aryl ether bond .

- Application : Used in antibody-drug conjugates (ADCs) for payload delivery, unlike this compound, which is specific to autophagy-driven degradation .

- Key Difference : Designed for hydrolytic release in ADCs, whereas AUTAC4’s PEG3 linker enables steric flexibility for ubiquitination .

NH2-PEG-SH

Comparative Analysis Table

Research Findings and Implications

- AUTAC4 Specificity: The FBnG moiety in this compound enables mitochondrial degradation, a feature absent in AUTAC2 or non-AUTAC PEG linkers .

- PEG Length Optimization : The PEG3 spacer balances solubility and steric flexibility, outperforming longer PEG chains (e.g., PEG8) in autophagy applications .

- Functional Versatility : While compounds like FA-PEG-NH2 or Cy3-PEG-NH2 excel in targeted delivery or imaging, they lack the proteostasis-modulating capabilities of FBnG-based AUTACs .

Biological Activity

FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 is a synthetic compound that serves as a linker in the development of AUTAC4, a targeted protein degradation system. This compound integrates a p-fluorobenzylguanine (FBnG) moiety, which is known for its role in modulating cellular processes, particularly in cancer therapy. The compound's unique structure allows it to interact effectively with specific biological targets, leading to significant biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C32H34N6O4S |

| Molecular Weight | 598.7 g/mol |

| IUPAC Name | 3,4,5-trimethoxy-N-[1-[5-methyl-2-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-yl]benzamide |

| InChI Key | QDVCZPRTGHJWFT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=NC(=NN2C(=C1)N3CCCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)SCC5=CC=CC6=CC=CC=C65 |

This compound operates primarily through the following mechanisms:

- Targeting Ubiquitination Pathways : The compound is designed to enhance the ubiquitination of target proteins, facilitating their degradation via the proteasome.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly significant in therapeutic applications against tumors.

- Cell Cycle Regulation : The compound induces cell cycle arrest at the G1/S phase, which prevents further proliferation of cancerous cells.

Molecular Targets

The biological activity of this compound is mediated through interactions with several key proteins involved in cell cycle regulation and apoptosis:

- p27 : A cyclin-dependent kinase inhibitor that plays a crucial role in regulating the cell cycle.

- Bax : A pro-apoptotic member of the Bcl-2 family that promotes apoptosis.

- Caspase-3 : An essential executioner caspase in the apoptotic pathway.

Antitumor Activity

This compound has shown promising results in various studies related to its antitumor properties:

- Induction of Apoptosis and Cell Cycle Arrest : Research indicates that this compound effectively induces apoptosis and causes cell cycle arrest in multiple cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have investigated the efficacy of this compound:

Study 1: Efficacy Against Breast Cancer Cells

A study demonstrated that the compound significantly reduced viability in breast cancer cell lines by inducing apoptosis and activating caspase pathways. The results indicated a potential for use in targeted therapies for breast cancer treatment.

Study 2: Mechanistic Insights into Cell Cycle Arrest

Another investigation focused on the mechanism by which this compound induces G1/S phase arrest. The study revealed that this compound inhibits cyclin D1 expression, leading to cell cycle dysregulation.

Q & A

Q. What are the recommended protocols for synthesizing FBnG-(Cys-acetamide)-CH2-PEG3-CH2-CH2-CH2-NH2 with high purity?

- Methodological Answer : Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for the cysteine-acetamide backbone. Incorporate PEG3 spacers via sequential coupling of ethylene glycol monomers. Post-synthesis, purify the compound using reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity (>95%) via LC-MS and MALDI-TOF mass spectrometry. Note that batch-to-batch variability in PEGylation efficiency may require iterative optimization of coupling reaction times and stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR for backbone and PEG spacer integrity.

- Purity Assessment : RP-HPLC (UV detection at 220 nm) and LC-MS for molecular weight verification.

- Dynamic Behavior : Dynamic light scattering (DLS) to assess aggregation tendencies, particularly due to the PEG spacer’s hydrophilicity. Cross-validate results with circular dichroism (CD) spectroscopy for secondary structure analysis of the cysteine-acetamide moiety .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Lyophilize the compound and store at -20°C in a desiccator to prevent hydrolysis of the acetamide bond. For aqueous solutions, buffer at pH 6.5–7.4 (e.g., PBS) and avoid repeated freeze-thaw cycles. Monitor degradation via periodic HPLC analysis, focusing on PEG spacer oxidation and cysteine residue disulfide formation .

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for studying this compound in cellular assays?

- Methodological Answer : Implement a 2³ factorial design to test variables: (1) compound concentration (e.g., 1–100 µM), (2) incubation time (6–24 hrs), and (3) pH (6.5 vs. 7.4). Use ANOVA to identify significant interactions. For example, low pH may enhance cellular uptake but accelerate PEG spacer hydrolysis. Validate findings with dose-response curves and cytotoxicity assays (e.g., MTT) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Verify Synthesis Protocols : Compare LC-MS and NMR data across studies to rule out structural discrepancies.

- Assay Conditions : Replicate experiments under standardized conditions (e.g., serum-free media to avoid protein binding interference).

- Batch Variability : Request peptide content analysis (e.g., amino acid analysis) and salt content quantification if inconsistencies arise in ionic strength-sensitive assays .

Q. What advanced computational tools can predict this compound’s interaction with biological targets?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model PEG spacer flexibility and its impact on target binding. Combine with density functional theory (DFT) to analyze electronic properties of the cysteine-acetamide moiety. Cross-reference with experimental SPR (surface plasmon resonance) data for binding kinetics validation .

Q. How can batch-to-batch variability in this compound be minimized for sensitive assays?

- Methodological Answer : Request additional QC metrics from synthesis providers:

- Peptide Content : Quantify via UV-Vis spectroscopy (extinction coefficient at 280 nm for aromatic residues).

- Salt Content : Use ion chromatography to ensure <1% TFA residual.

- Solubility : Pre-test batches in assay-specific buffers (e.g., PBS with 0.01% Tween-20) to confirm consistency .

Q. What strategies mitigate aggregation of this compound in aqueous solutions?

- Methodological Answer :

- Solubilization : Sonicate solutions for 10–15 minutes at 4°C or use chaotropic agents (e.g., 0.1% SDS).

- Buffer Optimization : Include 5–10% glycerol or 0.1% BSA to stabilize PEGylated structures.

- Aggregation Monitoring : Employ DLS and TEM (transmission electron microscopy) for real-time particle size analysis .

Cross-Disciplinary and Ethical Considerations

Q. How can this compound be adapted for drug delivery or imaging applications?

- Methodological Answer :

- Drug Conjugation : Attach chemotherapeutic agents (e.g., doxorubicin) via the terminal amine group using NHS ester chemistry. Validate release kinetics via dialysis under physiological conditions.

- Imaging Probes : Label with near-infrared dyes (e.g., Cy5.5) for in vivo tracking. Optimize PEG spacer length to balance circulation time and renal clearance .

Q. What ethical and safety protocols are essential when handling this compound?

- Methodological Answer :

- Safety Data Sheets (SDS) : Review for PEG-related toxicity (e.g., renal clearance thresholds).

- Waste Disposal : Degrade PEG spacers via enzymatic oxidation (e.g., PEGase) before disposal.

- Regulatory Compliance : Adhere to institutional biosafety guidelines (e.g., BSL-2 for in vivo studies) and document IRB approvals for animal/human tissue work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.